

Z-Val-Gly-Arg-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Val-Gly-Arg-PNA

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An in-depth examination of the chemical properties, biological activity, and experimental applications of the chromogenic substrate **Z-Val-Gly-Arg-pNA**.

This technical guide provides a comprehensive overview of the synthetic peptide **Z-Val-Gly-Arg-pNA** (N α -Carbobenzoxy-L-valyl-glycyl-L-arginine-p-nitroanilide), a widely utilized chromogenic substrate in biochemical assays. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and biological applications of **Z-Val-Gly-Arg-pNA**, with a particular focus on its use in the enzymatic activity assessment of serine proteases like urokinase.

Core Chemical and Physical Properties

Z-Val-Gly-Arg-pNA is a tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The specificity of the peptide sequence determines its recognition and cleavage by target proteases. Upon enzymatic hydrolysis of the amide bond between the arginine residue and the pNA group, the liberated pNA exhibits a distinct yellow color, which can be quantified spectrophotometrically.

A summary of the key quantitative data for **Z-Val-Gly-Arg-pNA** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	78333-16-1	[1]
Molecular Formula	C27H36N8O7	[2]
Molecular Weight	584.6 g/mol	[3]
IUPAC Name	benzyl N-[(2S)-1-[[2-[[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate	[3]
Appearance	Solid powder	
Solubility	Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.	
Storage Temperature	-20°C	
Synonyms	Cbz-Val-Gly-Arg-pNA, Z-VGR-pNA	[3]

Biological Activity and Applications

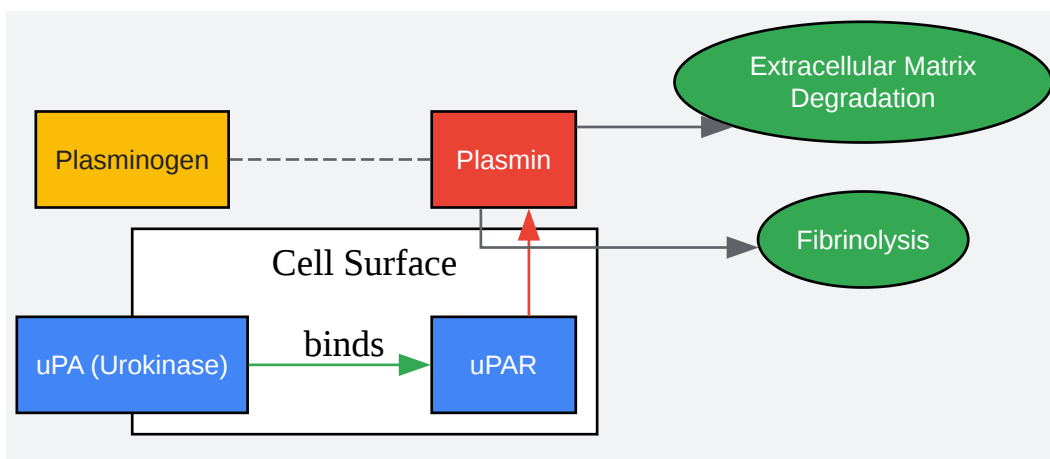
Z-Val-Gly-Arg-pNA is primarily employed as a chromogenic substrate for a variety of serine proteases. Its peptide sequence, Val-Gly-Arg, is recognized and cleaved by enzymes involved in critical physiological and pathological processes.

The principal application of **Z-Val-Gly-Arg-pNA** is in the determination of urokinase activity. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that converts plasminogen to plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1] The activity of urokinase and other proteases is quantified by measuring the rate of p-nitroaniline release, which is directly proportional to the enzymatic activity. This is typically measured by monitoring the increase in absorbance at 405 nm.[1]

Beyond urokinase, **Z-Val-Gly-Arg-pNA** can also serve as a substrate for other proteases that recognize the VGR sequence, including some coagulation factors and kallikreins. However, its primary and most characterized use is in the study of the plasminogen activation system.

Signaling Pathways

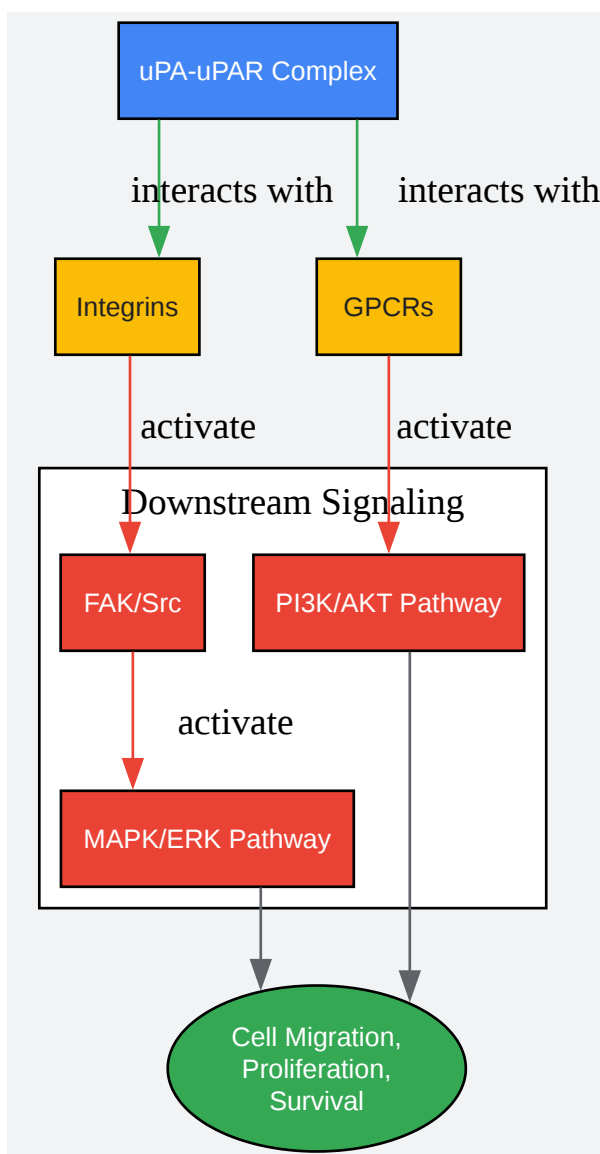
The primary target of **Z-Val-Gly-Arg-pNA**, urokinase, plays a crucial role in the plasminogen activation pathway. This pathway is integral to fibrinolysis and is also implicated in cell migration, tissue remodeling, and tumor invasion. The binding of urokinase (uPA) to its receptor (uPAR) on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can then degrade components of the extracellular matrix.



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Plasminogen Activation Pathway initiated by urokinase (uPA).

Urokinase binding to its receptor can also trigger intracellular signaling cascades that influence cell behavior. These pathways can involve interactions with integrins and G-protein coupled receptors, leading to the activation of downstream kinases such as ERK/MAPK and PI3K/AKT, which in turn regulate cell migration, proliferation, and survival.



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Simplified Urokinase-mediated intracellular signaling.

Experimental Protocols

The following section provides a detailed methodology for a typical urokinase activity assay using **Z-Val-Gly-Arg-pNA**. This protocol can be adapted for use in a 96-well plate format for high-throughput screening.

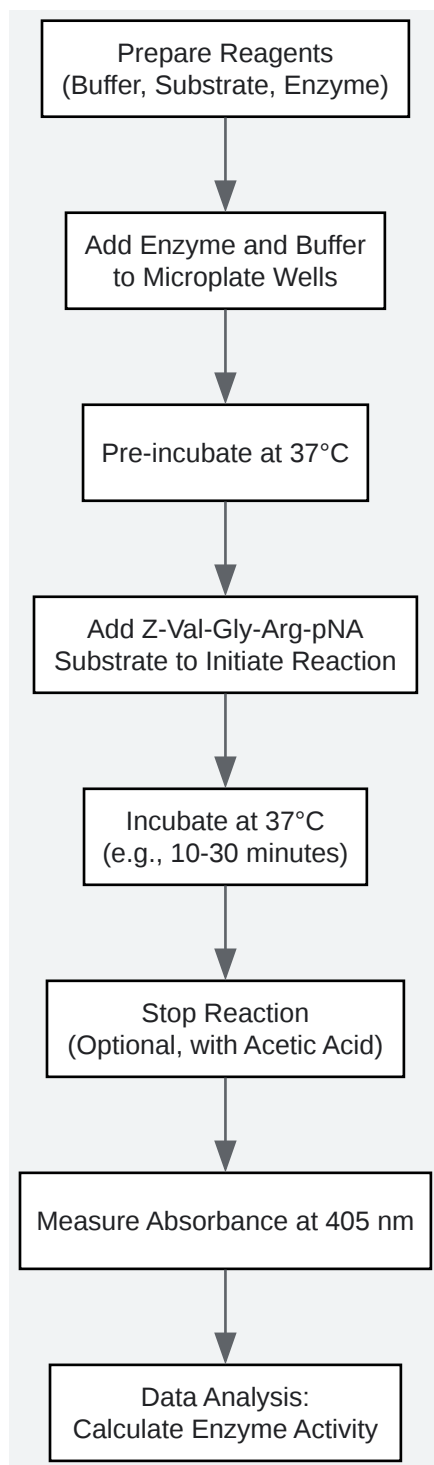
Materials and Reagents

- **Z-Val-Gly-Arg-pNA** substrate

- Purified urokinase enzyme of known concentration (for standard curve)
- Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
- Stop Solution: e.g., 20% Acetic Acid
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

Experimental Workflow

The general workflow for a chromogenic protease assay involves the preparation of reagents, incubation of the enzyme with the substrate, and subsequent detection of the product.



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General experimental workflow for a urokinase assay.

Detailed Assay Protocol

- Preparation of Reagents:

- Prepare the Assay Buffer and adjust the pH to 8.5.
- Prepare a stock solution of **Z-Val-Gly-Arg-pNA** in an organic solvent like DMSO (e.g., 10 mM). Further dilute to the desired working concentration (e.g., 1 mM) with Assay Buffer immediately before use.
- Prepare a series of urokinase standards of known concentrations in Assay Buffer.
- Assay Procedure:
 - To each well of a 96-well plate, add 50 μ L of Assay Buffer.
 - Add 20 μ L of the urokinase standard or the unknown sample to the respective wells.
 - Include a blank control well containing 70 μ L of Assay Buffer without the enzyme.
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Initiate the reaction by adding 30 μ L of the **Z-Val-Gly-Arg-pNA** working solution to all wells.
 - Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
 - (Optional) Stop the reaction by adding 50 μ L of 20% Acetic Acid to each well.
 - Measure the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank control from the absorbance of all other wells.
 - Create a standard curve by plotting the absorbance at 405 nm versus the concentration of the urokinase standards.
 - Determine the concentration of urokinase in the unknown samples by interpolating their absorbance values on the standard curve.

- Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under the specified conditions.

Conclusion

Z-Val-Gly-Arg-pNA is a valuable tool for researchers studying serine proteases, particularly urokinase. Its chromogenic nature allows for a simple, sensitive, and continuous assay of enzymatic activity. Understanding its chemical properties, biological targets, and the signaling pathways in which these targets are involved is crucial for its effective application in research and drug discovery. The detailed experimental protocol provided in this guide serves as a starting point for the development of robust and reliable enzymatic assays.

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References

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- 3. Z-Val-Gly-Arg-PNA | C27H36N8O7 | CID 21126464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-Val-Gly-Arg-pNA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383407#z-val-gly-arg-pna-chemical-structure-and-properties]

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